
1-(2-メチルニコチノイル)ピロリジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Pyrrolidin-2-ones can be synthesized through various methods. One such method involves the cascade reactions of N-substituted piperidines . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Chemical Reactions Analysis
Pyrrolidin-2-ones are versatile compounds that can undergo various chemical reactions. They are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties . They are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity .科学的研究の応用
抗酸化活性
ピロリジン-2-オン誘導体は、抗酸化活性を示すことが報告されています。 この特性は、抗酸化物質がフリーラジカルによって引き起こされる細胞の損傷を防いだり遅らせたりすることができ、それによってさまざまな病気の予防または治療の可能性があるため、医薬品において重要です .
抗真菌および抗菌特性
これらの化合物は、抗真菌および抗菌活性があるため、感染症の治療にも有望です。 これにより、これらの化合物は、新しい抗菌剤の開発において価値があります .
抗けいれん効果
いくつかのピロリジン-2-オン誘導体は、抗けいれん効果について研究されており、これはけいれん性疾患の管理に役立つ可能性があります .
抗がんの可能性
これらの化合物は、抗がん特性の可能性があるため、注目されています。 その有効性とメカニズムに関する研究は、新しいがん治療法につながる可能性があります .
抗不整脈特性
新規ピロリジン-2-オン誘導体は、抗不整脈活性について評価されており、これによりこれらの化合物は心臓のリズム障害の治療のための候補となる可能性があります .
心電図への影響
関連する研究には、心臓機能への影響を理解するために重要な、これらの化合物の心電図への影響の評価が含まれています .
アドレナリン作動性遮断特性
いくつかの誘導体は、アドレナリン作動性遮断特性を示しており、つまりこれらの化合物はアドレナリンの効果を阻害することができ、そのような効果が望ましい状況で使用することができます .
Safety and Hazards
将来の方向性
Pyrrolidin-2-ones are of great interest in medicinal chemistry due to their potential in the treatment of human diseases . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions of research on 1-(2-Methylnicotinoyl)pyrrolidin-2-one could involve exploring its potential biological activities and applications in drug discovery.
作用機序
Target of Action
Pyrrolidin-2-one derivatives, which include this compound, are known to be versatile lead compounds for designing powerful bioactive agents . They have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives, including pyrrolidin-2-one, contribute to the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidin-2-one derivatives are known to exhibit diverse biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Pyrrolidin-2-one derivatives are known to have various significant biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
It’s known that the nature of the analyzed compounds plays an important role in chiral discrimination, especially in relation to chiral stationary phases .
生化学分析
Biochemical Properties
Pyrrolidin-2-ones, including 1-(2-Methylnicotinoyl)pyrrolidin-2-one, are known to interact with various enzymes, proteins, and other biomolecules, inducing prominent pharmaceutical effects
Cellular Effects
. These activities suggest that 1-(2-Methylnicotinoyl)pyrrolidin-2-one may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-(2-Methylnicotinoyl)pyrrolidin-2-one is not well-understood. The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This suggests that 1-(2-Methylnicotinoyl)pyrrolidin-2-one may exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
The effects of 1-(2-Methylnicotinoyl)pyrrolidin-2-one at different dosages in animal models are not well-documented. It is known that pyrrolidin-2-ones have shown potent prophylactic antiarrhythmic properties in adrenaline-induced arrhythmia models .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1-(2-Methylnicotinoyl)pyrrolidin-2-one involves the reaction of 2-methylnicotinic acid with ethyl chloroformate to form 2-methylnicotinoyl chloride. This intermediate is then reacted with pyrrolidin-2-one to yield the final product.", "Starting Materials": [ "2-methylnicotinic acid", "ethyl chloroformate", "pyrrolidin-2-one" ], "Reaction": [ "Step 1: 2-methylnicotinic acid is reacted with thionyl chloride to form 2-methylnicotinoyl chloride.", "Step 2: The resulting 2-methylnicotinoyl chloride is reacted with ethyl chloroformate in the presence of triethylamine to form the intermediate 1-(2-methylnicotinoyl)ethyl carbonate.", "Step 3: The intermediate is then reacted with pyrrolidin-2-one in the presence of triethylamine to yield the final product, 1-(2-Methylnicotinoyl)pyrrolidin-2-one." ] } | |
CAS番号 |
1076198-58-7 |
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC名 |
3-(2-methylpyridine-3-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-7-8(3-2-5-12-7)10(14)9-4-6-13-11(9)15/h2-3,5,9H,4,6H2,1H3,(H,13,15) |
InChIキー |
WWGMHRWUCMKRJJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)C(=O)N2CCCC2=O |
正規SMILES |
CC1=C(C=CC=N1)C(=O)C2CCNC2=O |
同義語 |
3-[(2-Methyl-3-pyridinyl)carbonyl]-2-pyrrolidinone; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


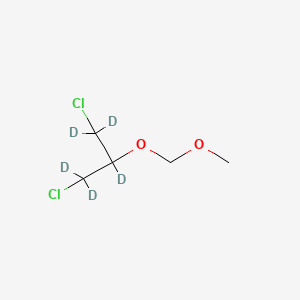


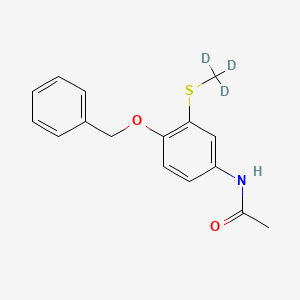
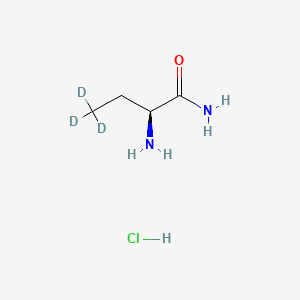


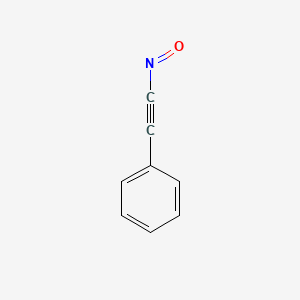
![(4aR,7S,8R,8aR)-8-[2-(furan-3-yl)ethyl]-4,7,8-trimethyl-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid](/img/structure/B563355.png)
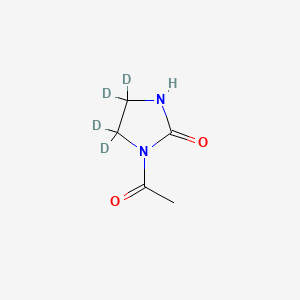

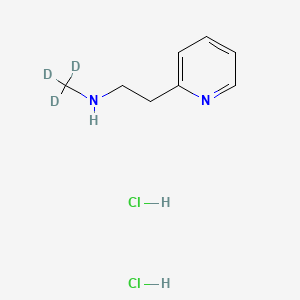
![2-Ethoxy-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol](/img/structure/B563362.png)
